Cas no 1334372-82-5 (1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one)

1-3-(1H-1,3-Benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one is a specialized heterocyclic compound featuring a benzimidazole core linked to an azetidine ring and a fluorophenoxyethyl ketone moiety. This structure confers unique physicochemical properties, including enhanced binding affinity and selectivity in molecular interactions. The presence of the fluorine atom improves metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, optimizing target engagement. The compound is of interest in medicinal chemistry for its potential as a pharmacophore in drug discovery, particularly for applications requiring modulation of biological pathways with high precision. Its well-defined synthetic route allows for scalable production with consistent purity.
1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one structure
1334372-82-5 structure
Product Name:1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one
CAS No:1334372-82-5
MF:C18H16FN3O2
MW:325.336947441101
CID:5895001
PubChem ID:56724335
Update Time:2025-06-28

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one
    • VU0530187-1
    • AKOS024529922
    • 1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one
    • 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone
    • 1334372-82-5
    • F6037-0151
    • 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
    • Inchi: 1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21)
    • InChI Key: CIBPBSFMRJWEAY-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC(N1CC(C2=NC3C=CC=CC=3N2)C1)=O

Computed Properties

  • Exact Mass: 325.12265492g/mol
  • Monoisotopic Mass: 325.12265492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.2Ų

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one Pricemore >>

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Additional information on 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one

Compound CAS No. 1334372-82-5: 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one

The compound with CAS No. 1334372-82-5, named 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(2-fluorophenoxy)ethan-1-one, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound is characterized by its unique structure, which incorporates a benzodiazole moiety, an azetidine ring, and a fluorophenoxy group. These structural features contribute to its intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of benzodiazole-containing compounds in drug discovery, particularly in the development of anticancer agents. The benzodiazole group is known for its ability to act as a π-electron-deficient aromatic system, which can facilitate interactions with nucleophilic or π-electron-rich biomolecules. In the case of CAS No. 1334372-82-5, this group is further modified by the presence of an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine ring introduces additional rigidity and potential sites for hydrogen bonding, enhancing the molecule's bioavailability and target specificity.

The fluorophenoxy substituent in this compound adds another layer of complexity to its structure. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug-like properties such as permeability and stability. In this context, the fluorine atom attached to the phenoxy group may play a critical role in modulating the compound's pharmacokinetic profile. Recent research has shown that fluorinated aromatic systems can significantly influence the binding affinity of molecules to their target proteins, making them valuable in the design of high-affinity ligands.

From a synthetic perspective, CAS No. 1334372-82-5 represents a challenging yet rewarding target for organic chemists. The construction of such a complex molecule requires a combination of advanced synthetic techniques, including cross-coupling reactions, ring-closing metathesis, and stereocontrolled synthesis. Researchers have employed strategies such as Suzuki-Miyaura coupling to assemble key fragments of the molecule while maintaining stereochemical integrity.

Biologically, this compound has shown promising activity in preclinical studies. For instance, it has demonstrated selective inhibition against certain kinases involved in cancer cell proliferation and survival pathways. The combination of its structural features—namely the benzodiazole, azetidine, and fluorophenoxy groups—appears to confer it with unique binding properties that allow it to interact with its target proteins in a highly specific manner.

Moreover, computational studies have provided insights into the molecular interactions that underpin its biological activity. Docking simulations have revealed that CAS No. 1334372-82-) interacts with critical residues within the active site of its target protein through a combination of hydrogen bonding and hydrophobic interactions. These findings underscore the importance of its structural design in achieving optimal binding affinity.

In terms of therapeutic applications, CAS No. 1334372-) holds potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression. Additionally, its unique chemical structure may make it suitable for other therapeutic areas such as inflammation or infectious diseases.

Looking forward, further research into CAS No.) will likely focus on optimizing its pharmacokinetic properties while maintaining or enhancing its biological activity. This could involve modifying substituents on the benzodiazole or phenoxy groups to improve solubility or reduce off-target effects.

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